Probenecid-d14

Vue d'ensemble

Description

Probenecid-d14 est un dérivé marqué au deutérium du Probenecid, un médicament principalement utilisé pour traiter la goutte et l'hyperuricémie. Le marquage au deutérium est utilisé pour tracer le composé dans diverses études scientifiques, améliorant ainsi son utilité dans les applications de recherche. Le Probenecid lui-même est connu pour sa capacité à inhiber l'excrétion rénale des anions organiques et à réduire la réabsorption tubulaire de l'urate, ce qui le rend efficace pour abaisser les taux d'acide urique sérique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Probenecid-d14 implique l'incorporation de deutérium dans la molécule de Probenecid. La voie de synthèse générale comprend les étapes suivantes :

Matériel de départ : La synthèse commence avec le p-carboxybenzènesulfonamide.

Réaction avec des réactifs deutérés : Le p-carboxybenzènesulfonamide est mis à réagir avec du bromure de n-propyle deutéré en présence d'une base telle que l'hydroxyde de sodium.

Purification : Le produit brut est purifié par cristallisation et filtration pour obtenir du this compound.

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse en vrac : De grandes quantités de matières premières et de réactifs deutérés sont utilisées.

Optimisation des conditions de réaction : Les conditions de réaction telles que la température, la pression et le solvant sont optimisées pour un rendement maximal.

Purification et contrôle de la qualité : Le produit final subit une purification rigoureuse et un contrôle de la qualité pour garantir la pureté isotopique et la composition chimique souhaitées.

Analyse Des Réactions Chimiques

Types de réactions

Le Probenecid-d14 subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des dérivés de sulfone.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses dérivés aminés correspondants.

Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans la molécule de this compound.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols sont employés en conditions basiques ou acides.

Principaux produits formés

Oxydation : Dérivés de sulfone.

Réduction : Dérivés aminés.

Substitution : Divers dérivés de this compound substitués en fonction du nucléophile utilisé.

Applications scientifiques de la recherche

Le this compound a une large gamme d'applications scientifiques de recherche, notamment :

Études pharmacocinétiques : Utilisé comme traceur pour étudier la pharmacocinétique du Probenecid dans les systèmes biologiques.

Études d'interactions médicamenteuses : Aide à comprendre l'interaction du Probenecid avec d'autres médicaments en suivant ses voies métaboliques.

Recherche biologique : Utilisé dans des études impliquant les canaux TRPV2 (récepteur potentiel transitoire vanilloïde 2) et les canaux pannexine 1.

Recherche médicale : Enquêté pour son activité antivirale potentielle contre les virus respiratoires, y compris le SRAS-CoV-2

Applications industrielles : Utilisé dans le développement de nouvelles formulations pharmaceutiques et de systèmes d'administration de médicaments.

Mécanisme d'action

Le this compound exerce ses effets en inhibant les transporteurs d'anions organiques (OAT) dans les tubules rénaux. Cette inhibition réduit l'excrétion rénale des anions organiques et augmente les taux plasmatiques des médicaments qui sont normalement excrétés par ce mécanisme. De plus, le this compound active les canaux TRPV2 (récepteur potentiel transitoire vanilloïde 2) et inhibe les canaux pannexine 1, contribuant à ses effets pharmacologiques .

Applications De Recherche Scientifique

Pharmacokinetic Enhancer in Antibiotic Therapy

Probenecid has been identified as a β-lactam pharmacokinetic enhancer (BLPKE), which is particularly relevant in optimizing the efficacy of β-lactam antibiotics. A retrospective observational study involving 38 patients demonstrated that the addition of probenecid significantly increased antibiotic trough concentrations in 94.7% of cases, with a median increase of 228.4% . This enhancement is crucial for treating systemic infections, especially in patients with renal hyperfiltration or low antibiotic levels.

Table 1: Summary of Probenecid's Effect on Antibiotic Trough Concentrations

| Study Parameter | Value |

|---|---|

| Number of Patients | 38 |

| Patients with Sickle Cell Disease | 8 |

| Increase in Trough Concentration (%) | +228.4% |

| Percentage of Patients with Increased ATC | 94.7% |

Drug Monitoring via Liquid Chromatography-Mass Spectrometry

A recent study developed a low-volume liquid chromatography-mass spectrometry (LC-MS) method that utilizes probenecid-d14 as an internal standard for quantifying probenecid and penicillin in human serum samples. This method achieved unprecedented sensitivity levels, allowing for precise therapeutic drug monitoring (TDM) . The ability to use minimal sample volumes (15 μL) is particularly advantageous for vulnerable populations such as neonates.

Table 2: LC-MS Method Parameters for this compound

| Parameter | Value |

|---|---|

| Mobile Phase | 55% Methanol + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2 μL |

| Retention Time for this compound | 1.9 minutes |

Potential Applications in Cardiomyopathy Treatment

Probenecid has shown promise in experimental models for treating peripartum cardiomyopathy (PPCM). In a study using a novel mouse model, treatment with probenecid resulted in decreased mortality and improved cardiac function by modulating TRPV2 channel activity in cardiomyocytes . This suggests potential therapeutic applications for probenecid in human heart failure cases.

Mitigating Opioid Withdrawal Symptoms

Recent research indicates that probenecid may alleviate opioid withdrawal symptoms by disrupting abnormal brain-spinal cord communication during withdrawal phases. A clinical trial at the University of Calgary is investigating this potential application further, building on earlier findings that demonstrated its effectiveness in rodent models .

Drug Interaction Studies

Probenecid's role as a modulator of drug interactions has been well documented. For instance, coadministration studies have shown that it significantly alters the pharmacokinetics of mirogabalin, increasing its maximum concentration and area under the curve (AUC) . Such interactions are critical for optimizing therapeutic regimens involving multiple medications.

Table 3: Pharmacokinetic Changes Induced by Probenecid

| Drug Interaction Study | Cmax Increase (%) | AUC Increase (%) |

|---|---|---|

| Mirogabalin with Probenecid | 128.7% | 176.1% |

Mécanisme D'action

Probenecid-d14 exerts its effects by inhibiting the organic anion transporters (OAT) in the renal tubules. This inhibition reduces the renal excretion of organic anions and increases the plasma levels of drugs that are normally excreted by this mechanism. Additionally, this compound activates the transient receptor potential vanilloid 2 (TRPV2) channels and inhibits pannexin 1 channels, contributing to its pharmacological effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Probenecid : La forme non deutérée du Probenecid.

Benzylpénicilline : Un autre composé qui interagit avec les transporteurs d'anions organiques.

Phénoxymethylpénicilline : Similaire dans son interaction avec les transporteurs d'anions organiques.

Unicité

Le Probenecid-d14 est unique en raison de son marquage au deutérium, qui permet un suivi précis dans les études pharmacocinétiques et métaboliques. Ce marquage offre un avantage significatif dans les applications de recherche, ce qui en fait un outil précieux pour étudier les interactions médicamenteuses et les voies métaboliques .

Activité Biologique

Probenecid-d14 is a deuterated form of probenecid, a compound historically used to treat gout and hyperuricemia. Recent research has expanded its applications, particularly in the fields of pharmacology and virology. This article details the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Name : 4-(Dipropylsulfamoyl)benzoic acid

- Molecular Formula : CHNOS

- CAS Number : 26787 (for this compound)

- Purity : ≥98%

This compound functions primarily as an inhibitor of multidrug resistance-associated proteins (MRP) and organic anion transporters (OAT), particularly OAT3. Its biological activity includes:

- Inhibition of Drug Transport : this compound inhibits the efflux of various drugs from cells, enhancing their pharmacological effects by increasing their plasma concentrations .

- Antiviral Activity : It has shown significant antiviral properties against several viruses, including SARS-CoV-2 and influenza A. Studies indicate that this compound can reduce viral replication in vitro and in vivo, with IC values as low as 1.3 nM for SARS-CoV-2 in human bronchial epithelial cells .

Biological Activity Overview

Case Studies

-

Antiviral Efficacy Against Influenza :

A study demonstrated that Probenecid significantly reduced lung virus titers in mice infected with influenza A. Mice pretreated with 200 mg/kg showed maximum reductions in viral load, indicating its potential as a therapeutic agent during viral outbreaks . -

Enhancement of Antibiotic Efficacy :

In a clinical trial involving phenoxymethylpenicillin, the addition of Probenecid resulted in a fourfold increase in the minimum inhibitory concentration (MIC) cover, allowing for lower doses to achieve effective therapeutic outcomes. This suggests its role as an adjuvant in antibiotic therapy . -

Neuroprotective Properties :

Research has indicated that Probenecid may have neuroprotective effects by modulating inflammatory pathways. It was found to reduce interleukin (IL)-1β secretion from human monocytes at concentrations around 1 mM, highlighting its potential in treating neuroinflammatory conditions .

Research Findings

Recent studies have explored the synthesis of probenecid-derived compounds, such as 1,3,4-oxadiazole-phthalimide hybrids, which demonstrated enhanced biological activities including enzyme inhibition and potential applications in treating dengue virus infections .

Propriétés

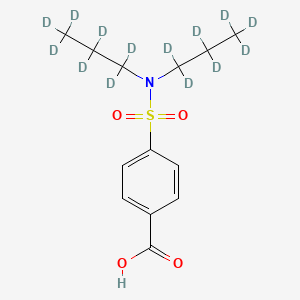

IUPAC Name |

4-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)sulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16)/i1D3,2D3,3D2,4D2,9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBABZHXKTCFAPX-YTSTUSJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])S(=O)(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the purpose of using Probenecid-d14 in this study?

A1: this compound serves as an internal standard (IS) in the analysis of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum using TQ LC/MS []. Internal standards are crucial for accurate quantification in analytical chemistry, correcting for variations in sample preparation and instrument response. Using a stable isotope-labeled analog like this compound is particularly advantageous as it exhibits nearly identical chemical behavior to the analyte (Probenecid) while being distinguishable by mass spectrometry.

Q2: How does Probenecid affect the serum exposure of phenoxymethylpenicillin?

A2: While the provided abstract doesn't delve into the mechanism, it mentions that Probenecid enhances the serum exposure of phenoxymethylpenicillin, potentially allowing for lower phenoxymethylpenicillin doses to reach similar pharmacokinetic/pharmacodynamic targets []. This effect is likely due to Probenecid's known ability to inhibit renal tubular secretion of certain drugs, including penicillin. By reducing the elimination rate of phenoxymethylpenicillin, Probenecid increases its concentration and duration of action in the bloodstream.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.